molecular formula C11H16ClN B1437961 3-Benzylpyrrolidine hydrochloride CAS No. 936225-49-9

3-Benzylpyrrolidine hydrochloride

Cat. No.: B1437961
CAS No.: 936225-49-9
M. Wt: 197.7 g/mol
InChI Key: MOHPRQHABSPJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylpyrrolidine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrrolidine ring substituted with a benzyl group at the third position, and it is typically used in its hydrochloride salt form to enhance its solubility and stability.

Scientific Research Applications

3-Benzylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Safety and Hazards

The safety information for 3-Benzylpyrrolidine hydrochloride includes the following hazard statements: H315, H319, H335 . This indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 3-Benzylpyrrolidine hydrochloride can be achieved through several routes. One common method involves the cyclization of N-benzyl-3-chloropropylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods often involve the use of more scalable and cost-effective processes. For instance, the reaction of benzylamine with 3-chloropropylamine in the presence of a suitable catalyst can yield 3-Benzylpyrrolidine, which is subsequently converted to its hydrochloride salt.

Chemical Reactions Analysis

3-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in the formation of amines.

Mechanism of Action

The mechanism of action of 3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating its biological activity. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its effectiveness in modulating biological pathways.

Comparison with Similar Compounds

3-Benzylpyrrolidine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure without the benzyl group, used as a building block in organic synthesis.

    N-Benzylpyrrolidine: Similar to 3-Benzylpyrrolidine but with the benzyl group attached to the nitrogen atom instead of the third position.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups that provide different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-benzylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHPRQHABSPJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936225-49-9
Record name 3-benzylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylpyrrolidine hydrochloride
Reactant of Route 2
3-Benzylpyrrolidine hydrochloride
Reactant of Route 3
3-Benzylpyrrolidine hydrochloride
Reactant of Route 4
3-Benzylpyrrolidine hydrochloride
Reactant of Route 5
3-Benzylpyrrolidine hydrochloride
Reactant of Route 6
3-Benzylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.